5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a heterocyclic scaffold known for its pharmacological versatility. Its structure features:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one core.
- A 2-(thiophen-2-yl) substituent at position 2 of the pyrazole ring.
- A (2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl group at position 3.
Synthetic routes for such derivatives often involve multi-step protocols, including amide formation, pyrazine ring closure, and dehydration (e.g., via microwave-assisted methods to enhance efficiency) . Preliminary studies suggest that substitutions on the pyrazole and pyrazine rings critically influence biological activity, particularly in oncology applications .
Properties
IUPAC Name |
5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-17(23-21(29-14)15-6-3-4-7-19(15)28-2)13-25-9-10-26-18(22(25)27)12-16(24-26)20-8-5-11-30-20/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFORLIVQIXDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, referred to as Compound X, is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological activity, and pharmacological significance of Compound X based on recent research findings.
Molecular Formula: C22H18N4O3S
Molecular Weight: 418.5 g/mol
CAS Number: 1359215-38-5
The structure of Compound X includes a pyrazolo[1,5-a]pyrazinone core, which is known for various biological activities. The presence of methoxy and thiophene groups enhances its pharmacological profile.
Biological Activity Overview
Compound X has been evaluated for several biological activities, including:
- Antimicrobial Activity
- Anticancer Potential
- Anti-inflammatory Effects
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole and pyrazole demonstrate antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Potential
Compound X has been investigated for its anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The pyrazolo[1,5-a]pyrazinone scaffold is particularly noted for its interaction with various cellular targets involved in cancer progression. For example, it has been shown to inhibit the proliferation of breast and colon cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The anti-inflammatory properties of Compound X are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This action is crucial in conditions like arthritis and other inflammatory diseases. Research has indicated that compounds with similar structures can reduce inflammation markers in animal models .
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including Compound X. It was found to exhibit potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Evaluation : In a recent study, Compound X was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
- Inflammation Model : An experimental model of inflammation demonstrated that treatment with Compound X resulted in a significant decrease in edema and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Research suggests that it may act on multiple cellular pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent.
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems, particularly glutamatergic pathways implicated in neurological disorders such as epilepsy and depression. Preliminary investigations into similar compounds have shown promise as noncompetitive antagonists of AMPA receptors, which could inform future studies on this compound's efficacy in treating such conditions.
In Vitro Studies
In vitro assays have demonstrated the compound's potential to inhibit specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action. These studies provide a foundation for evaluating its efficacy in vivo.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Initial findings suggest favorable absorption and distribution characteristics, which are critical for further clinical development.
Comparative Analyses
Comparative studies with other known compounds in the same class have shown that this compound may possess superior selectivity and potency against certain targets, warranting further exploration in drug development pipelines.
Comparison with Similar Compounds
Anticancer Activity Against A549 Lung Cancer Cells
Pharmacokinetic Properties
- RA-0002034 (1) : High clearance in mice due to retro aza-Michael reaction forming cyclic byproducts (e.g., dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2 ) .
- 3o : Improved metabolic stability compared to analogs with smaller substituents .
- Target Compound : The thiophene moiety may reduce clearance by enhancing lipophilicity and protein binding .
Structure-Activity Relationships (SAR)
- Substituent Position :
- Core Modifications :
- Pyrazine-to-pyrimidine substitution (e.g., steroidal pyrazolo[1,5-a]pyrimidines) reduces anticancer activity but broadens anti-inflammatory applications .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
Answer: The synthesis involves multi-step reactions:
- Step 1: Formation of oxazole and pyrazole intermediates via cyclization using substituted phenyl precursors (e.g., 2-methoxyphenyl for oxazole, thiophen-2-yl for pyrazole) under controlled temperatures (60–80°C) and solvents like DMF or THF .
- Step 2: Coupling intermediates via alkylation or nucleophilic substitution, requiring catalysts like K₂CO₃ or NaH .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for >95% purity . Characterization:
- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) for 3D conformation analysis .
Q. How to design experiments to evaluate its biological activity in cancer research?
Answer:
- In vitro assays:
- Cell viability: Use SRB or MTT assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ calculations .
- Target engagement: Perform kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Controls: Include DMSO vehicle and reference compounds (e.g., CHS-828 for cytotoxicity) .
- Data normalization: Express results relative to untreated cells and validate with triplicate runs .
Q. What are the stability and solubility considerations for this compound in biological assays?
Answer:
- Solubility: Test in DMSO (primary stock) and dilute in PBS or cell culture media (<0.1% DMSO final) to avoid solvent toxicity .
- Stability:
- Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
- Use LC-MS to identify degradation byproducts (e.g., hydrolysis of oxazole or thiophene rings) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different cell lines?
Answer:
- Mechanistic profiling: Compare transcriptomic (RNA-seq) or proteomic responses in sensitive vs. resistant cell lines to identify pathway-specific effects .
- Off-target analysis: Use kinome-wide screening (e.g., PamStation®) to detect unintended kinase interactions .
- Metabolic stability: Assess intracellular compound accumulation via LC-MS/MS to rule out efflux pump-mediated resistance .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with oxazole and π-π stacking with thiophene .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
- QSAR modeling: Train models with descriptors like logP, polar surface area, and substituent electronic effects to prioritize derivatives .
Q. How to optimize synthetic yield while minimizing byproducts?
Answer:
- Reaction optimization:
- Use DoE (Design of Experiments) to vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading .
- Employ microwave-assisted synthesis for faster cyclization (e.g., 30 min at 100°C vs. 6 hours conventionally) .
- Byproduct analysis: Identify side products (e.g., dimerization via LC-MS) and adjust protecting groups (e.g., Boc for amines) to block unwanted reactivity .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
Answer:
- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics to purified targets (e.g., kinases) .
- Cellular thermal shift assay (CETSA): Validate target engagement by monitoring protein stability shifts post-treatment .
- CRISPR-Cas9 knockout: Generate isogenic cell lines lacking putative targets to confirm on-target effects .
Q. How to design derivatives for improved pharmacokinetic properties?
Answer:
- Bioisosteric replacement: Substitute thiophene with furan or methoxyphenyl groups to enhance metabolic stability .
- Prodrug strategies: Introduce phosphate or ester moieties to improve aqueous solubility .
- In silico ADMET: Predict permeability (Caco-2 model), CYP inhibition, and plasma protein binding using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
